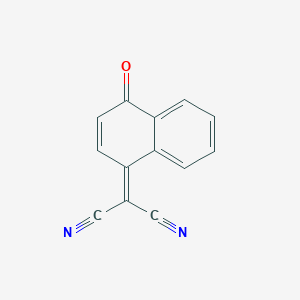
(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” is a fascinating compound with a complex structure. It belongs to the class of donor–acceptor–donor (D–A–D) type molecules. These compounds often exhibit unique optical properties due to their electron-donating and electron-accepting moieties. In this case, the compound features an oxonaphthalene core linked to a propanedinitrile group.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of “(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” involves several steps. One common synthetic route is as follows:
-
Formation of 2,6-dibromoanthracene-9,10-dione
- Compound 2,6-dibromoanthracene-9,10-dione is prepared by bromination of anthracene-9,10-dione.
- Reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) in an organic solvent (e.g., dichloromethane or chloroform).
-
Coupling Reaction
- 2,6-dibromoanthracene-9,10-dione reacts with an appropriate nucleophile (e.g., malononitrile) to form “this compound.”
- Palladium-catalyzed cross-coupling reactions are commonly employed for this step.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and scalability.
Analyse Chemischer Reaktionen
“(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” can undergo various reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction of the nitrile groups may yield corresponding amines.
Substitution: Substitution reactions can occur at the aromatic positions.
Common Reagents: Bromine, NBS, palladium catalysts, and nucleophiles.
Major Products: Various substituted derivatives based on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a fluorescent probe or sensor due to its unique optical properties.
Biology: For bioimaging studies, especially in the second near-infrared (NIR-II) window.
Industry: In materials science for optoelectronic devices.
Wirkmechanismus
The exact mechanism by which “(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” exerts its effects depends on its specific application. It likely interacts with cellular components or biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs of this compound, its structural features make it distinct within the D–A–D family. Similar compounds include other AIE (aggregation-induced emission) fluorophores and naphthalene derivatives.
Eigenschaften
CAS-Nummer |
116387-63-4 |
|---|---|
Molekularformel |
C13H6N2O |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
2-(4-oxonaphthalen-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H6N2O/c14-7-9(8-15)10-5-6-13(16)12-4-2-1-3-11(10)12/h1-6H |
InChI-Schlüssel |
VNSSYVLGDKEJJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=O)C=CC(=C(C#N)C#N)C2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


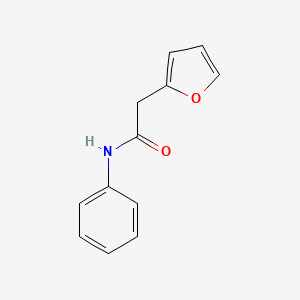
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
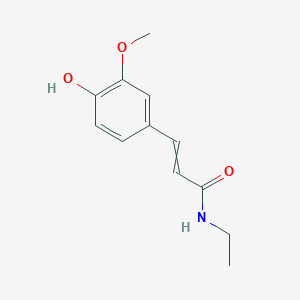
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
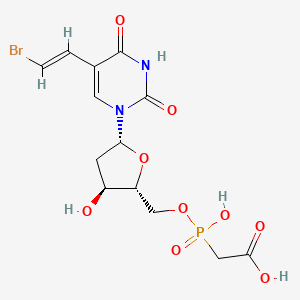
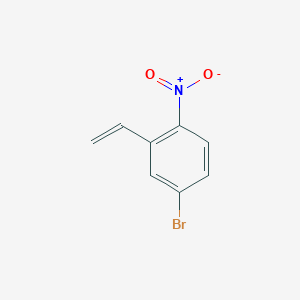
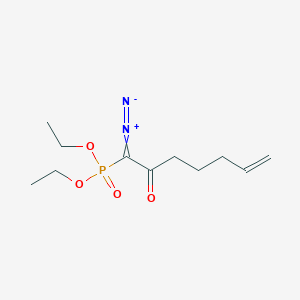
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
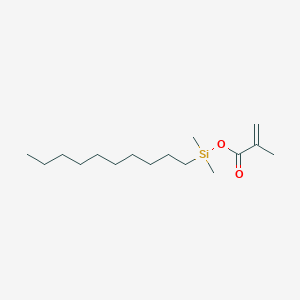
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)


![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
